molecular formula C14H18ClN5OS B6270250 [(1-ethyl-1H-1,2,3-triazol-5-yl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine hydrochloride CAS No. 2418714-29-9

[(1-ethyl-1H-1,2,3-triazol-5-yl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine hydrochloride

Cat. No.: B6270250
CAS No.: 2418714-29-9
M. Wt: 339.8
InChI Key:
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Description

The compound contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring . The presence of these rings suggests that the compound could have potential applications in medicinal chemistry, as both triazole and benzothiazole derivatives are known to exhibit a wide range of biological activities .


Synthesis Analysis

While the specific synthesis route for this compound is not available, it’s likely that it could be synthesized via a “Click” chemistry approach, which is commonly used for the synthesis of 1,2,3-triazole derivatives . The Suzuki-Miyaura cross-coupling reaction could also be involved in the synthesis .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some triazole and benzothiazole derivatives are known to inhibit certain enzymes, such as carbonic anhydrase-II .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[(1-ethyl-1H-1,2,3-triazol-5-yl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine hydrochloride' involves the reaction of two starting materials, namely 1-ethyl-1H-1,2,3-triazole and 2-methoxy-1,3-benzothiazole, followed by a series of chemical reactions to form the final product. The synthesis pathway involves the use of various reagents and solvents to facilitate the chemical reactions and purification of the product.", "Starting Materials": [ "1-ethyl-1H-1,2,3-triazole", "2-methoxy-1,3-benzothiazole", "methylamine", "hydrochloric acid", "sodium hydroxide", "sodium chloride", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 1-ethyl-1H-1,2,3-triazole in ethyl acetate and add sodium hydroxide to the solution. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add 2-methoxy-1,3-benzothiazole to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add methylamine to the reaction mixture and stir for 4 hours at room temperature.", "Step 4: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the product.", "Step 5: Extract the product with ethyl acetate and wash with water.", "Step 6: Dry the product with sodium chloride and evaporate the solvent to obtain the final product." ] }

2418714-29-9

Molecular Formula

C14H18ClN5OS

Molecular Weight

339.8

Purity

83

Origin of Product

United States

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